3-{1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound is a heterocyclic organic molecule featuring a triazolone core, a piperidine ring, a benzimidazole moiety, and a phenyl group. The triazolone ring (1,2,4-triazol-5-one) is known for its stability and pharmacological relevance, while the benzimidazole group contributes to aromatic interactions in biological systems. The piperidine ring enhances solubility and bioavailability, and the phenyl group may influence binding affinity to hydrophobic targets.
Properties
IUPAC Name |
5-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-26-22(29)28(17-7-3-2-4-8-17)21(25-26)16-11-13-27(14-12-16)15-20-23-18-9-5-6-10-19(18)24-20/h2-10,16H,11-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGSVCUSBACYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with structurally analogous molecules:
Key Differentiators
Benzimidazole vs. Benzoic Acid Derivatives : The benzimidazole group in the target compound provides enhanced π-π stacking and hydrogen-bonding capabilities compared to fluorinated or methoxy-substituted benzoyl groups in analogs .
Triazolone Core : Unlike simpler triazoles (e.g., 1,2,3-triazoles), the triazolone ring improves metabolic stability and binding specificity to enzymes like kinases or proteases .
Methoxy groups (e.g., ) increase electron density, favoring interactions with polar residues in target proteins.
Physicochemical Properties
| Property | Target Compound | Fluorinated Analog | Methoxy Analog |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (est.) | 428.41 g/mol | 438.47 g/mol |
| LogP | ~3.5 (predicted) | 3.8 | 2.9 |
| Hydrogen Bond Donors | 1 (NH triazolone) | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 7 | 8 |
The target compound’s moderate LogP balances solubility and membrane permeability, while its benzimidazole group may reduce metabolic clearance compared to simpler analogs .
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